N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that combines the structural features of benzimidazole and indole These two moieties are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and indole intermediates, followed by their coupling through appropriate linkers.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzimidazole and indole intermediates through a propyl linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitro compounds.
Major Products Formed
Oxidation: Indoxyl derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole and indole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is likely related to its ability to interact with various biological targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function . The indole moiety can interact with various receptors and enzymes, modulating their activity . Together, these interactions can lead to a range of biological effects, including antimicrobial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Indole Derivatives: Compounds such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxy-1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual functionality can lead to a broader range of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C21H22N4O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(4-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H22N4O2/c1-27-19-9-4-8-18-15(19)11-13-25(18)14-21(26)22-12-5-10-20-23-16-6-2-3-7-17(16)24-20/h2-4,6-9,11,13H,5,10,12,14H2,1H3,(H,22,26)(H,23,24) |
InChI Key |
OXAONHJSUOIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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